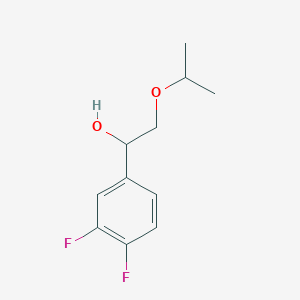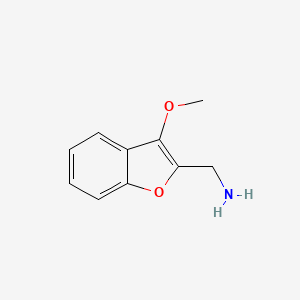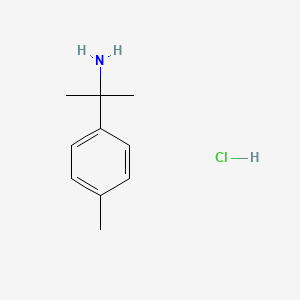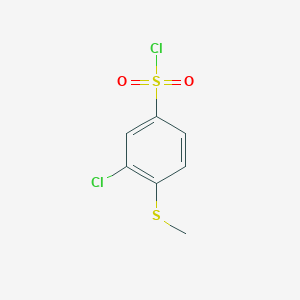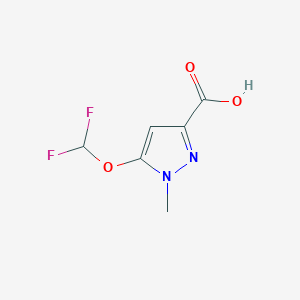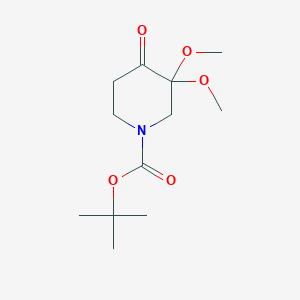
N-(oxan-4-yl)guanidine hydroiodide
Overview
Description
N-(oxan-4-yl)guanidine hydroiodide is a chemical compound with the molecular formula C6H14IN3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its guanidine functional group, which is known for its high basicity and ability to form hydrogen bonds.
Preparation Methods
The synthesis of N-(oxan-4-yl)guanidine hydroiodide typically involves the reaction of oxan-4-ylamine with a guanidylating agent in the presence of hydroiodic acid. One common method involves the use of S-methylisothiourea as the guanidylating agent. The reaction is carried out under mild conditions, and the product is purified through recrystallization .
Industrial production methods for guanidines often involve the catalytic guanylation of amines with carbodiimides or the use of transition-metal-catalyzed reactions. These methods are scalable and can produce high yields of the desired product .
Chemical Reactions Analysis
N-(oxan-4-yl)guanidine hydroiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(oxan-4-yl)guanidine oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The guanidine group can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(oxan-4-yl)guanidine hydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.
Biology: The compound is studied for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an α2-noradrenaline receptor antagonist.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)guanidine hydroiodide involves its interaction with molecular targets such as DNA and enzymes. The guanidine group can form hydrogen bonds with nucleic acid bases, leading to its potential as a DNA binder. Additionally, the compound’s high basicity allows it to interact with enzyme active sites, inhibiting their activity. These interactions are crucial for its biological effects .
Comparison with Similar Compounds
N-(oxan-4-yl)guanidine hydroiodide can be compared with other guanidine derivatives such as:
N,N’-disubstituted guanidines: These compounds have similar basicity and hydrogen bonding capabilities but differ in their substitution patterns.
Cyclic guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines have similar biological activities but different structural features.
Thiourea derivatives: These compounds are often used as guanidylating agents and have similar reactivity but different functional groups.
This compound is unique due to its specific oxan-4-yl substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(oxan-4-yl)guanidine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.HI/c7-6(8)9-5-1-3-10-4-2-5;/h5H,1-4H2,(H4,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRLEJLMIHVFGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N=C(N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


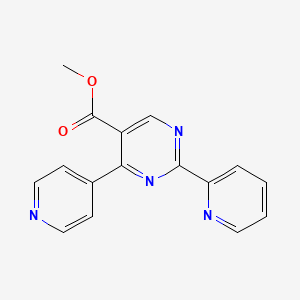
![3-nitro-N-[(1E,3E)-3-[(3-nitrophenyl)imino]prop-1-en-1-yl]aniline hydrochloride](/img/structure/B1430316.png)



